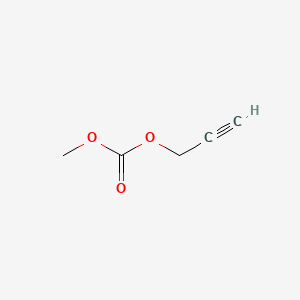

Methyl Prop-2-ynyl Carbonate

Overview

Description

“Methyl Prop-2-ynyl Carbonate” is also known as “Carbonic acid, methyl 2-propynyl ester” and "Methyl propargyl carbonate" . It has a molecular formula of C5H6O3 .

Synthesis Analysis

A method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H6O3 . It has an average mass of 114.099 Da and a monoisotopic mass of 114.031693 Da .Chemical Reactions Analysis

The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another reaction involves heating O-methyl (S)-prop-2-ynyl dithiocarbonate with electrophilic alkenes containing nucleophilic acetoxy group gives 1,3-dithiol-2-ones .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 115.5±23.0 °C and a predicted density of 1.090±0.06 g/cm3 .Scientific Research Applications

Synthesis and Chemical Reactions

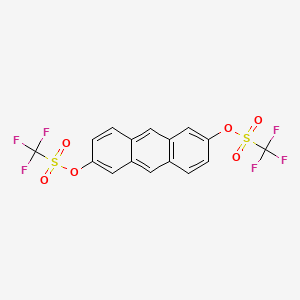

Methyl Prop-2-ynyl Carbonate is primarily used as a reactant in various chemical synthesis processes. For instance, it serves as a synthon in palladium-catalyzed annulation reactions with bifunctional nucleophiles, aiding in the synthesis of 3-methylenedihydropyran derivatives and methylenecycloalkane derivatives (Geng & Lu, 1992). It is also used in the phosphine-catalyzed synthesis of cyclic α-methylene carbonates from prop-2-ynyl alcohol derivatives and CO2 (Joumier et al., 1991). Additionally, this compound reacts with 1- and 2-naphthols, leading to prop-2-ynyloxynaphthalenes, which are then used to produce tertiary alcohols with significant growth-promoting activity in agriculture (Omirzak et al., 2013).

Metal Carbonyl Chemistry

In metal carbonyl chemistry, Prop-2-ynyl compounds, including this compound, interact with phosphine-substituted carbonylmanganese anions to form stable σ-prop-2-ynyl complexes. These compounds can undergo further reactions with acids to produce a variety of adducts, showcasing the versatility of this compound in organometallic chemistry (Bannister et al., 1971).

Annulation and Catalysis

This compound is used in palladium-catalyzed annulation reactions to synthesize dihydro-3-methyl-2-methylidene-1,4-benzodioxines. These reactions are influenced by various factors, such as the nature of the phosphane and the bulkiness of the substituents, demonstrating the compound's utility in creating complex organic molecules (Labrosse et al., 2003).

Pharmaceutical and Agricultural Applications

While specific applications in pharmaceuticals are outside the scope of this discussion, it's worth noting that this compound derivatives have been synthesized for potential therapeutic applications, as well as growth-promoting activities in agriculture (Chukhajian et al., 2020).

Organic Electronics and Battery Technology

In the realm of organic electronics and battery technology, compounds related to this compound, such as various carbonates, are explored for their potential in improving the performance of lithium-ion batteries. These studies are crucial for developing more efficient and durable energy storage systems (Ma et al., 2014).

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Properties

IUPAC Name |

methyl prop-2-ynyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4-8-5(6)7-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUBCQYRIBDKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447525 | |

| Record name | Methyl Prop-2-ynyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-71-4 | |

| Record name | Methyl Prop-2-ynyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)